molecular formula C4H6N2OS B8509360 2-(Methoxymethyl)-1,3,4-thiadiazole CAS No. 61450-92-8

2-(Methoxymethyl)-1,3,4-thiadiazole

Cat. No. B8509360
M. Wt: 130.17 g/mol
InChI Key: YZATXGFYFGPKKG-UHFFFAOYSA-N
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Patent
US04090026

Procedure details

Equimolar quantities of 2-methoxymethyl(1,3,4)thiadiazole and cysteamine hydrochloride were refluxed under nitrogen for 42 hours in a three-fold excess of hydrobromic acid (48%). The mixture was evaporated to dryness and the residue was dissolved in water. The solution was adjusted to pH 11 by the addition of IRA 400(OH-) and applied to a column of CG50(H+) which was eluted with dilute acetic acid. The eluate was evaporated to give 2-(2-(1,3,4)thiadiazolylmethythio)ethylamine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH2:3][C:4]1[S:5][CH:6]=[N:7][N:8]=1.Cl.[NH2:10][CH2:11][CH2:12][SH:13].Br>>[S:5]1[CH:6]=[N:7][N:8]=[C:4]1[CH2:3][S:13][CH2:12][CH2:11][NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=1SC=NN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
The solution was adjusted to pH 11 by the addition of IRA 400(OH-)
WASH
Type
WASH
Details
was eluted with dilute acetic acid
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)CSCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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